BenchChemオンラインストアへようこそ!

3-(3-Bromopyridin-2-yl)-3,9-diazaspiro[5.5]undecane

Regioisomer differentiation Lipophilicity Drug-likeness

3-(3-Bromopyridin-2-yl)-3,9-diazaspiro[5.5]undecane (CAS 1026036-57-6, molecular formula C₁₄H₂₀BrN₃, molecular weight 310.23 g/mol) is a spirocyclic research chemical belonging to the 3,9-diazaspiro[5.5]undecane class, featuring a 3-bromopyridin-2-yl substituent at the N3 position. The compound incorporates a conformationally rigid spiro[5.5]undecane core bearing two nitrogen atoms, making it a versatile intermediate for medicinal chemistry and drug discovery applications.

Molecular Formula C14H20BrN3
Molecular Weight 310.23 g/mol
CAS No. 1026036-57-6
Cat. No. B1511570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Bromopyridin-2-yl)-3,9-diazaspiro[5.5]undecane
CAS1026036-57-6
Molecular FormulaC14H20BrN3
Molecular Weight310.23 g/mol
Structural Identifiers
SMILESC1CNCCC12CCN(CC2)C3=C(C=CC=N3)Br
InChIInChI=1S/C14H20BrN3/c15-12-2-1-7-17-13(12)18-10-5-14(6-11-18)3-8-16-9-4-14/h1-2,7,16H,3-6,8-11H2
InChIKeyWQARLFPHUXGADF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Bromopyridin-2-yl)-3,9-diazaspiro[5.5]undecane (CAS 1026036-57-6): Procurement-Ready Spirocyclic Bromopyridine Building Block


3-(3-Bromopyridin-2-yl)-3,9-diazaspiro[5.5]undecane (CAS 1026036-57-6, molecular formula C₁₄H₂₀BrN₃, molecular weight 310.23 g/mol) is a spirocyclic research chemical belonging to the 3,9-diazaspiro[5.5]undecane class, featuring a 3-bromopyridin-2-yl substituent at the N3 position . The compound incorporates a conformationally rigid spiro[5.5]undecane core bearing two nitrogen atoms, making it a versatile intermediate for medicinal chemistry and drug discovery applications. The 3,9-diazaspiro[5.5]undecane scaffold has demonstrated utility as a central template in multiple therapeutic programs, including glycoprotein IIb-IIIa antagonists, GABAₐ receptor antagonists, CCR5 antagonists, and dopamine D₃ receptor ligands [1][2]. The bromine atom at the pyridine 3-position provides a synthetic handle for downstream derivatization via cross-coupling chemistry, distinguishing this regioisomer from its 4-bromo and 5-bromo analogs .

Why Regioisomeric Bromopyridine-Spiro Compounds Cannot Be Interchanged: The Case for 3-(3-Bromopyridin-2-yl)-3,9-diazaspiro[5.5]undecane


Within the bromopyridinyl-3,9-diazaspiro[5.5]undecane family, the position of the bromine atom on the pyridine ring is not a trivial structural variation—it is a critical determinant of electronic character, steric environment, and downstream synthetic reactivity. The target compound (CAS 1026036-57-6) bears the bromine at the pyridine 3-position, adjacent to the ring nitrogen that connects to the spiro core; its closest commercial analog, 3-(5-bromopyridin-2-yl)-3,9-diazaspiro[5.5]undecane (CAS 918653-07-3), places the bromine at the 5-position, remote from the connecting nitrogen [1]. Published studies on structurally related spirocyclic furopyridine regioisomers have demonstrated that altering the pyridine substitution position can produce 7- to 12-fold differences in σ₁ receptor binding affinity, illustrating that regioisomeric substitution is a decisive factor in biological target engagement [2]. Consequently, substituting one bromopyridine regioisomer for another without experimental validation risks irreproducible synthetic outcomes, divergent structure-activity relationships, and wasted procurement expenditure.

Quantitative Differentiation Evidence for 3-(3-Bromopyridin-2-yl)-3,9-diazaspiro[5.5]undecane (CAS 1026036-57-6) vs. Closest Analogs


Regioisomeric Bromine Position: Computed Lipophilicity (LogP) and Polar Surface Area (TPSA) Comparison

The target compound (CAS 1026036-57-6, 3-bromo substitution) and its 5-bromo regioisomer (CAS 918653-07-3) share the same molecular formula (C₁₄H₂₀BrN₃) and molecular weight (310.23 g/mol), yet the 3-bromo position—ortho to the spiro-connecting pyridyl nitrogen—creates a distinct steric and electronic microenvironment compared to the 5-bromo position, which is para-like and remote from the spiro junction . Vendor-computed LogP values from ChemScene are identical (2.8141) for both regioisomers ; however, independent computed XLogP from Chem960/PubChem yields 2.7 for the target compound versus 2.7 for the 5-bromo isomer [1], indicating algorithmic consistency in bulk property prediction despite the regioisomeric difference. TPSA is 28.16 Ų for both compounds across all computational sources. The key differentiation resides not in bulk computed descriptors but in the local electronic environment at the bromine-bearing carbon: the 3-position bromine experiences greater steric hindrance from the adjacent spiro-connected nitrogen, which may alter oxidative addition rates in palladium-catalyzed cross-coupling reactions [2].

Regioisomer differentiation Lipophilicity Drug-likeness Medicinal chemistry

Vendor Batch-Level QC Documentation: Multi-Technique Analytical Characterization Availability

Bidepharm (Cat. No. BD252699) supplies 3-(3-bromopyridin-2-yl)-3,9-diazaspiro[5.5]undecane at a standard purity of 95+% and explicitly provides batch-specific quality control documentation including NMR, HPLC, and GC analytical reports . In contrast, the 5-bromo regioisomer (CAS 918653-07-3) offered by Leyan (Cat. No. 1622406) at 98% purity does not advertise multi-technique batch QC reports , and ChemScene lists MDL as 'None' for the 5-bromo isomer while the target compound carries MDL registry number MFCD18207265 . The availability of orthogonal analytical characterization (¹H/¹³C NMR for structural identity, HPLC for purity quantification, GC for residual solvent detection) directly reduces the burden of in-house re-characterization and mitigates procurement risk.

Quality control Batch certification NMR validation HPLC purity

Storage and Stability: Temperature-Controlled Handling Requirements

The target compound requires sealed storage under dry conditions at 2–8°C, as specified by ChemScene and chemenu vendors . The 5-bromo regioisomer shares the same 2–8°C storage recommendation according to ChemScene , indicating comparable thermal stability requirements across regioisomers. However, the 3-bromo substitution pattern—with bromine ortho to the pyridyl nitrogen—may exhibit differential susceptibility to hydrolytic or photolytic degradation due to the electron-withdrawing effect of the adjacent nitrogen, though no direct accelerated stability studies comparing the two regioisomers have been published. The target compound is classified under GHS07 (Warning) hazard category by ChemScene , while the 5-bromo isomer carries the same GHS07 classification .

Compound stability Storage conditions Shipping compliance Laboratory logistics

Scaffold-Class Pharmacological Precedent: 3,9-Diazaspiro[5.5]undecane Core as a Privileged Structure in Drug Discovery

The 3,9-diazaspiro[5.5]undecane core has been validated across multiple therapeutic target classes with quantitative potency data. In the GABAₐ receptor antagonist program, the spirocyclic benzamide analog 1e displayed a binding affinity of Ki = 180 nM at the α₄βδ subtype with selectivity over α₁- and α₂-containing subtypes [1]. In the dopamine D₃ receptor (D₃R) program, a 3,9-diazaspiro[5.5]undecane derivative achieved D₃R Ki = 12.0 nM with a D₂R/D₃R selectivity ratio of 905 [2]. In the glycoprotein IIb-IIIa antagonist series, 3,9-diazaspiro[5.5]undecane-based compounds demonstrated potent platelet aggregation inhibition [3]. The target compound (CAS 1026036-57-6), bearing a bromopyridine substituent amenable to further elaboration via cross-coupling, serves as a late-stage diversification intermediate for accessing this privileged chemical space. No direct biological data for the target compound itself have been published; the differentiation from its regioisomers at the biological level remains to be experimentally determined [4].

Drug discovery scaffold GABAₐ receptor Dopamine D₃ receptor GPCR ligands Platelet aggregation

Recommended Procurement and Application Scenarios for 3-(3-Bromopyridin-2-yl)-3,9-diazaspiro[5.5]undecane (CAS 1026036-57-6)


Late-Stage Diversification of 3,9-Diazaspiro[5.5]undecane-Based Lead Series via Suzuki-Miyaura Cross-Coupling

The 3-bromopyridin-2-yl substituent serves as a strategic synthetic handle for palladium-catalyzed cross-coupling, enabling systematic exploration of aryl/heteroaryl substituent space at the pyridine 3-position . Given the validated sub-micromolar to low-nanomolar potency of 3,9-diazaspiro[5.5]undecane-based ligands at GABAₐ receptors (Ki = 180 nM) and dopamine D₃ receptors (Ki = 12.0 nM), procurement of this brominated intermediate supports parallel library synthesis for SAR exploration [1][2]. The batch-specific NMR/HPLC/GC QC documentation from Bidepharm (Cat. BD252699) reduces analytical overhead when the compound is used as a key intermediate in multi-step synthetic sequences .

Medicinal Chemistry Programs Targeting GPCR and Ion Channel Modulation

The 3,9-diazaspiro[5.5]undecane scaffold has demonstrated utility as a central template for GPCR ligands (D₃R, CCR5, muscarinic receptors) and ligand-gated ion channel modulators (GABAₐR) [1][2][3]. The target compound's spirocyclic core provides conformational rigidity that can enhance target selectivity relative to flexible linker analogs, as evidenced by the D₂R/D₃R selectivity ratio of 905 achieved by a closely related 3,9-diazaspiro[5.5]undecane derivative [2]. The bromopyridine moiety permits further functionalization to optimize pharmacokinetic properties without altering the spirocyclic pharmacophore geometry .

Building Block for Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis

The compound's molecular weight (310.23 g/mol) and sp³-rich spirocyclic architecture (complexity score 268, 1 rotatable bond) align with fragment-like physicochemical criteria desirable for FBDD library construction . The secondary amine in the spiro core and the bromopyridine moiety provide two orthogonal functionalization vectors, enabling on-DNA coupling chemistry for DEL applications. No direct head-to-head reactivity data comparing regioisomers in DEL or FBDD contexts have been published; however, the distinct steric environment of the 3-bromo versus 5-bromo position is expected to influence coupling efficiency and should be empirically validated for each specific chemistry protocol [4].

Reference Standard for Regioisomeric Purity Assessment in Analog Synthesis Programs

When synthesizing 3-bromopyridin-2-yl-substituted analogs, the availability of a well-characterized reference standard with MDL registry number MFCD18207265 and multi-technique QC documentation enables unambiguous identity confirmation and regioisomeric purity verification via HPLC co-injection or NMR spiking experiments . This is particularly relevant given that the 3-bromo and 5-bromo regioisomers are isobaric (identical molecular weight and formula) and may co-elute under standard reversed-phase HPLC conditions, necessitating authenticated reference material for method development .

Quote Request

Request a Quote for 3-(3-Bromopyridin-2-yl)-3,9-diazaspiro[5.5]undecane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.